molecular formula C6H9ClO3S B2919007 2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride CAS No. 2445785-05-5

2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride

Cat. No.: B2919007
CAS No.: 2445785-05-5
M. Wt: 196.65
InChI Key: CFLHWYBBCKENLQ-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride (CAS: 1597657-37-8) is a bicyclic sulfonyl chloride with the molecular formula C₁₂H₂₂ClNO₄S and a molecular weight of approximately 319.8 g/mol . This compound features a strained 2.1.1 bicyclo framework containing an oxygen atom in the bridgehead position and a sulfonyl chloride functional group. It is primarily utilized as a specialized building block in organic synthesis, particularly for introducing sulfonate or sulfonamide groups into complex molecules. Its unique bicyclic structure may confer enhanced reactivity or steric effects compared to linear or less-strained analogs .

Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3S/c7-11(8,9)4-6-1-5(2-6)10-3-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLHWYBBCKENLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride typically involves the reaction of 2-Oxabicyclo[2.1.1]hexane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Products include sulfonic acids and sulfonates.

    Reduction: Products include sulfonyl hydrides and other reduced forms.

Scientific Research Applications

2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride has several applications in scientific research:

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The oxirane ring in the bicyclic structure can also participate in ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between 2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride and analogous bicyclic or sulfonyl chloride-containing compounds:

Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound [2.1.1] C₁₂H₂₂ClNO₄S ~319.8 Sulfonyl chloride, bicyclic ether Synthetic intermediate for sulfonylation
2-Oxabicyclo[2.2.2]octane derivatives [2.2.2] Varies ~140–300 Ether, bioisosteric groups RORγt agonists, antibacterial agents
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] C₁₆H₂₀N₂O₅S₂ ~392.5 β-lactam, thiazolidine Antibiotic pharmacophores
Hexanoyl chloride N/A C₆H₁₁ClO 134.6 Acyl chloride Acylation reactions
Key Observations:
  • Functional Groups : Unlike β-lactam-containing bicyclo systems (e.g., [3.2.0] in ), the sulfonyl chloride group enables nucleophilic substitution, making it valuable for synthesizing sulfonamides or sulfonate esters .

Reactivity and Stability

  • Sulfonyl Chloride vs. Acyl Chloride: Compared to hexanoyl chloride (), the target compound’s sulfonyl chloride group is more electrophilic, enabling faster reactions with amines or alcohols. However, its bicyclic structure may reduce volatility and improve handling stability .
  • Thermal Stability : Strained bicyclic systems like [2.1.1] are prone to ring-opening under harsh conditions, whereas [2.2.2] derivatives exhibit higher thermal stability due to reduced strain .

Biological Activity

2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride is a synthetic compound characterized by its unique bicyclic structure, which combines an oxabicyclo framework with a methanesulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

The chemical formula for this compound is C6H9ClO3S. The methanesulfonyl chloride group is known for its electrophilic nature, facilitating nucleophilic substitutions and additions, which are crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The methanesulfonyl chloride moiety can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives. This reactivity allows it to modulate enzyme activity and receptor interactions through covalent bonding.

Typical Reaction Example:

RNH2+2 Oxabicyclo 2 1 1 hexan 4 ylmethanesulfonyl chlorideRNHSO2CH3+HClR-NH_2+\text{2 Oxabicyclo 2 1 1 hexan 4 ylmethanesulfonyl chloride}\rightarrow R-NH-SO_2-CH_3+HCl

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Inhibition:
Studies have shown that this compound can effectively bind to specific enzymes, inhibiting their activity through covalent interactions facilitated by the electrophilic sulfonyl group. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.

2. Receptor Modulation:
The compound's ability to modify biomolecules positions it as a candidate for receptor modulation, potentially influencing various signaling pathways in biological systems.

3. Drug Development:
As a pharmacophore, this compound has been incorporated into the structures of various drugs and agrochemicals, demonstrating its versatility and importance in medicinal chemistry .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Drug Design: A recent publication highlighted its incorporation into five different drug candidates, validating its role as a bioisostere of ortho- and meta-benzenes, which are crucial in medicinal chemistry for enhancing bioavailability and reducing toxicity .
  • Enzyme Interaction Analysis: Another study focused on the interactions between this compound and specific enzyme targets, revealing its potential as a covalent inhibitor that could lead to novel therapeutic strategies .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

Compound NameChemical FormulaBiological Activity
This compoundC6H9ClO3SEnzyme inhibition, receptor modulation
3-cyclohexyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamideC15H19N3O2Anticancer activity
4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexaneC12H11ClO3Potential anti-inflammatory properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride?

  • Methodology : Synthesis typically involves two key steps: (1) construction of the bicyclic oxabicyclo framework via [2+2] photocycloaddition or enzymatic catalysis, followed by (2) sulfonation using chlorosulfonic acid or sulfur trioxide in dichloromethane. Critical considerations include anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural validation via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm regiochemistry and purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodology : Use a combination of 1^1H/13^{13}C NMR to resolve the bicyclic framework’s stereochemistry, particularly the bridgehead protons and oxygen atom positioning. X-ray crystallography is recommended for absolute configuration determination if crystalline derivatives are obtainable. Computational methods (e.g., DFT-based NMR chemical shift prediction) can supplement experimental data. Mass spectrometry (ESI-TOF) confirms molecular weight, while IR spectroscopy identifies sulfonyl chloride stretching vibrations (~1360–1180 cm1^{-1}) .

Q. What are the primary reactivity pathways of the sulfonyl chloride group in this compound?

  • Methodology : The sulfonyl chloride group reacts readily with nucleophiles (amines, alcohols) under mild conditions (0–25°C, inert atmosphere). For example:

  • Amine coupling : React with primary/secondary amines in dichloromethane or THF, using a base (e.g., triethylamine) to scavenge HCl. Monitor by TLC (visualization with ninhydrin).
  • Hydrolysis : Control water exposure to avoid unintended sulfonic acid formation. Kinetic studies (HPLC monitoring) can optimize reaction conditions for desired products .

Advanced Research Questions

Q. How can this compound serve as a bioisostere for ortho-substituted phenyl rings in medicinal chemistry?

  • Methodology : Evaluate its conformational rigidity and electronic properties compared to phenyl rings using:

  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to assess binding affinity in target proteins.
  • In vitro assays : Compare potency and selectivity of derivatives against phenyl-containing analogs in enzyme inhibition or receptor-binding assays.
  • SAR studies : Systematically modify the bicyclic core and sulfonyl group to correlate structure with activity. Evidence from recent studies highlights improved metabolic stability and reduced off-target effects in lead optimization .

Q. What strategies ensure stability and handling integrity during experimental workflows?

  • Methodology :

  • Storage : Store under argon at –20°C in amber vials to prevent light-/moisture-induced degradation.
  • Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Safety protocols (e.g., neoprene gloves, fume hoods) are critical due to potential lachrymatory effects .

Q. How can researchers resolve contradictions in reported bioisosteric efficacy across studies?

  • Methodology : Perform meta-analyses of published datasets, focusing on:

  • Experimental variables : Compare assay conditions (e.g., pH, temperature) and biological models (cell lines vs. in vivo).
  • Structural analogs : Evaluate substituent effects (e.g., electron-withdrawing groups on the bicyclic core) using matched molecular pair analysis.
  • Computational validation : Replicate docking studies with standardized parameters to identify outliers .

Q. What methodologies validate data reproducibility for derivatives of this compound?

  • Methodology :

  • Independent synthesis : Replicate key derivatives in ≥2 independent labs to confirm yield and purity.
  • Cross-technique validation : Correlate NMR, HPLC, and HRMS data with in silico predictions (e.g., ChemDraw simulations).
  • Open data practices : Share raw spectral data and crystallographic files (if available) via repositories like Zenodo or institutional databases .

Data Accessibility and Compliance

  • Supporting Information (SI) : Refer to supplementary materials in publications for synthetic protocols, spectral data, and assay conditions. Example: Data for bioisosteric evaluations are available in the SI of foundational studies .
  • Safety Compliance : Adhere to GHS guidelines for hazard communication (e.g., GHS07/08 classifications) and emergency protocols outlined in safety data sheets .

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